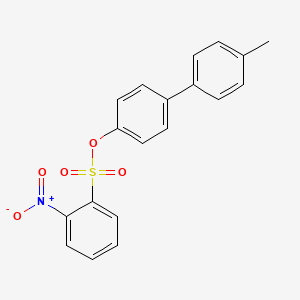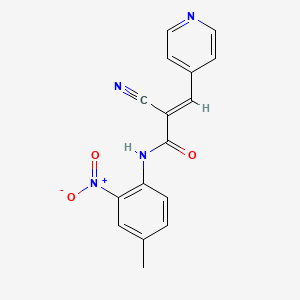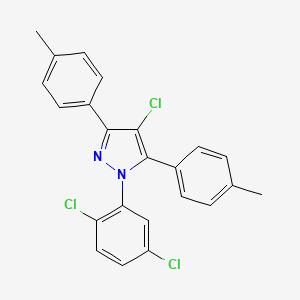
4'-Methylbiphenyl-4-yl 2-nitrobenzenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4’-Methylbiphenyl-4-yl 2-nitrobenzenesulfonate is an organic compound with the molecular formula C13H11NO4S. It is a derivative of biphenyl, where one of the phenyl rings is substituted with a methyl group and the other with a nitrobenzenesulfonate group. This compound is known for its applications in various chemical reactions and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Methylbiphenyl-4-yl 2-nitrobenzenesulfonate typically involves the reaction of 4’-Methylbiphenyl with 2-nitrobenzenesulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of 4’-Methylbiphenyl-4-yl 2-nitrobenzenesulfonate can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The use of automated systems for purification and isolation of the product ensures consistency and quality.
Chemical Reactions Analysis
Types of Reactions
4’-Methylbiphenyl-4-yl 2-nitrobenzenesulfonate undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The nitrobenzenesulfonate group can be displaced by nucleophiles such as amines, thiols, and alkoxides.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Nucleophilic Substitution: Pyridine or triethylamine as a base, solvents like dichloromethane or tetrahydrofuran.
Reduction: Hydrogen gas with palladium on carbon, sodium borohydride in methanol.
Oxidation: Potassium permanganate in aqueous solution.
Major Products Formed
Nucleophilic Substitution: Substituted biphenyl derivatives.
Reduction: 4’-Methylbiphenyl-4-yl 2-aminobenzenesulfonate.
Oxidation: 4’-Carboxybiphenyl-4-yl 2-nitrobenzenesulfonate.
Scientific Research Applications
4’-Methylbiphenyl-4-yl 2-nitrobenzenesulfonate is used in various scientific research applications:
Chemistry: As a reagent in organic synthesis, particularly in the formation of biphenyl derivatives.
Biology: In the study of enzyme-catalyzed reactions involving sulfonate esters.
Medicine: As a precursor in the synthesis of pharmaceutical compounds.
Industry: In the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4’-Methylbiphenyl-4-yl 2-nitrobenzenesulfonate involves its ability to act as an electrophile in nucleophilic substitution reactions. The nitrobenzenesulfonate group is a good leaving group, making the compound reactive towards nucleophiles. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-nitrobenzenesulfonate: Similar structure but lacks the biphenyl moiety.
4-Nitrobenzenesulfonyl chloride: Used as a reagent in similar reactions but is more reactive due to the presence of the chloride group.
Biphenyl-4-yl 2-nitrobenzenesulfonate: Lacks the methyl group, making it less hydrophobic.
Uniqueness
4’-Methylbiphenyl-4-yl 2-nitrobenzenesulfonate is unique due to the presence of both the biphenyl and nitrobenzenesulfonate groups, which confer specific reactivity and solubility properties. The methyl group increases its hydrophobicity, making it more suitable for certain applications compared to its analogs.
Properties
Molecular Formula |
C19H15NO5S |
|---|---|
Molecular Weight |
369.4 g/mol |
IUPAC Name |
[4-(4-methylphenyl)phenyl] 2-nitrobenzenesulfonate |
InChI |
InChI=1S/C19H15NO5S/c1-14-6-8-15(9-7-14)16-10-12-17(13-11-16)25-26(23,24)19-5-3-2-4-18(19)20(21)22/h2-13H,1H3 |
InChI Key |
XJPKVZDDSDNZML-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC=C(C=C2)OS(=O)(=O)C3=CC=CC=C3[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-(Difluoromethyl)-2-methyl-5-(naphthalen-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B10891515.png)
![2-{1-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]-1H-pyrazol-3-yl}[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B10891531.png)

![N-[(4-bromo-1-ethyl-1H-pyrazol-5-yl)methyl]-N-methyl-4-(2-methylpropyl)benzenesulfonamide](/img/structure/B10891555.png)
![(5Z)-5-{3-[(4-bromobenzyl)oxy]-4-methoxybenzylidene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B10891561.png)
![1-methyl-N-[4-(naphthalen-1-yl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide](/img/structure/B10891565.png)
![5-[(E)-{2-[(1,3-benzothiazol-2-ylsulfanyl)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl benzoate](/img/structure/B10891572.png)

![2-{3-[(Biphenyl-4-yloxy)methyl]-4-methoxyphenyl}-1,3-thiazolidine-4-carboxylic acid](/img/structure/B10891578.png)
![N'-[(E)-(2-hydroxyphenyl)methylidene]-2-[(5-{[(2-methoxyphenyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide](/img/structure/B10891583.png)
![(Z)-2-Cyano-3-[4-(diethylamino)phenyl]-2-propenethioamide](/img/structure/B10891584.png)
![3-({3-[(Butan-2-yloxy)carbonyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}carbamoyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B10891590.png)
![4-chloro-N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]-3-nitro-1H-pyrazole-5-carboxamide](/img/structure/B10891595.png)

